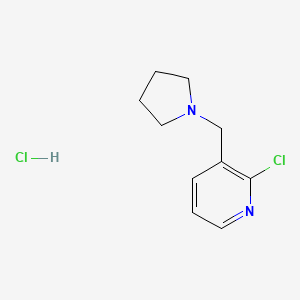

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride

描述

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C10H13ClN2·HCl. It is a pyridine derivative featuring a chloro substituent at the second position and a pyrrolidin-1-ylmethyl group at the third position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-pyridinemethanol with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that pyridine derivatives, including 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride, exhibit significant antimicrobial properties. Pyridine compounds are known for their ability to interact with biological targets due to their unique structural features. The presence of the pyrrolidine ring enhances the biological activity of these compounds.

- Mechanism of Action : The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death.

- Case Studies : In a study focusing on pyridine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with values ranging from 0.5 to 64 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine HCl | E. coli | 0.5 - 64 |

| Similar Pyridine Derivative | S. aureus | 2 - 32 |

2. Anticancer Properties

The potential of this compound in cancer treatment has been explored through its ability to inhibit cancer cell proliferation.

- Research Findings : Studies have demonstrated that pyrrolo[2,3-b]pyridine compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation and apoptosis . The incorporation of a pyrrolidine moiety has been shown to enhance these effects.

- Applications in Drug Development : The compound is being investigated for its efficacy against various cancer types, including breast and lung cancers. Its structural modifications can lead to improved selectivity and potency against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Pyridine Ring : The nitrogen atom in the pyridine ring contributes to the compound's ability to form hydrogen bonds with biological targets.

- Pyrrolidine Substitution : Modifications on the pyrrolidine ring can influence the compound's lipophilicity and bioavailability, enhancing its pharmacokinetic properties.

作用机制

The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro substituent can enhance binding affinity through halogen bonding or hydrophobic interactions.

相似化合物的比较

Similar Compounds

2-Chloro-3-methylpyridine: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.

3-(Pyrrolidin-1-ylmethyl)pyridine: Lacks the chloro substituent, affecting its reactivity and binding affinity.

2-Chloro-3-(morpholin-4-ylmethyl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic effects.

Uniqueness

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is unique due to the presence of both the chloro substituent and the pyrrolidin-1-ylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

生物活性

Introduction

2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13ClN2

- Molecular Weight : 200.68 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine moiety, which is significant for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Pyrrolidine Derivative | E. coli | 0.025 |

| Other Pyrrolidine Derivative | B. subtilis | 4.69 |

Anticancer Activity

Preliminary investigations suggest that this compound may also possess anticancer properties. Research on similar pyridine derivatives has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. In vitro studies have revealed that certain derivatives can inhibit cell proliferation significantly, indicating potential as anticancer agents .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within the cell, possibly involving:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may act on neurotransmitter receptors or other cellular pathways that influence cell growth and survival.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrrolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Assessment

Another research article focused on the cytotoxicity of pyridine derivatives against various cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial potential for further development as therapeutic agents .

Table 2: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Similar Pyridine Derivative | CaCo-2 | 12.5 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving alkylation or nucleophilic substitution. For example, a related pyridine derivative (2-chloro-3-(trichloromethyl)pyridine) undergoes acylation using Lewis acid catalysts (e.g., AlCl₃) to form intermediates, followed by amidation and condensation . Key factors include:

- Catalyst selection : Lewis acids improve electrophilic substitution efficiency.

- Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition to avoid side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine.

- Yield Optimization : Total yields up to 72% are achievable under optimized conditions (e.g., stoichiometric ratios, inert atmosphere) .

Q. How can NMR and mass spectrometry confirm the structural integrity of the compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrrolidine moiety’s methylene protons (δ ~2.5–3.5 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) should show distinct splitting patterns. Chlorine substituents deshield adjacent carbons in ¹³C NMR .

- Mass Spectrometry (HRMS) : The molecular ion peak should match the calculated mass (e.g., C₁₀H₁₄ClN₂·HCl: M.W. 247.1 g/mol). Fragmentation patterns should align with cleavage at the methylene bridge .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hygroscopic degradation .

- Handling : Use dry gloves and PPE; work in a fume hood due to potential HCl release. Immediate rinsing with water is critical for skin/eye exposure .

Advanced Research Questions

Q. What strategies minimize competing side reactions during alkylation of the pyrrolidine moiety?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct alkylation to the pyrrolidine nitrogen .

- Low-temperature kinetics : Conduct reactions at –10°C to slow down undesired nucleophilic attacks on the pyridine ring .

- Byproduct analysis : Use HPLC (C18 columns, 0.1% TFA mobile phase) to monitor unreacted starting materials and intermediates .

Q. How do substituents on the pyridine ring affect reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl) : Activate the pyridine ring at the 2- and 4-positions, favoring SNAr mechanisms. For example, 2-chloro-4-(chloromethyl)pyridine hydrochloride reacts readily with amines to form tertiary amines .

- Steric effects : Bulky groups (e.g., tert-butyldimethylsilyl) at the 3-position hinder nucleophilic access, requiring longer reaction times .

- Comparative data : Structural analogs with trifluoroethoxy groups show reduced reactivity due to increased steric hindrance .

Q. What methodologies are recommended for analyzing and quantifying impurities in the final product?

- Methodological Answer :

- HPLC-UV/MS : Use reverse-phase chromatography (e.g., C18, 250 mm × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% formic acid) to separate impurities like unreacted pyrrolidine or chlorinated byproducts .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect residual solvents (e.g., pyridine hydrochloride decomposition occurs at ~200°C) .

- Elemental Analysis : Confirm stoichiometry (e.g., Cl content via ion chromatography) to validate purity >95% .

属性

IUPAC Name |

2-chloro-3-(pyrrolidin-1-ylmethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-10-9(4-3-5-12-10)8-13-6-1-2-7-13;/h3-5H,1-2,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXKVXAXWPVVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(N=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。